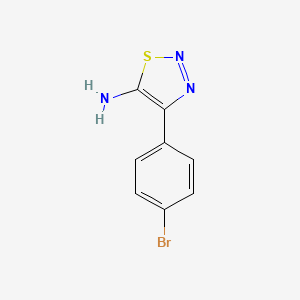

4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine

Description

Properties

IUPAC Name |

4-(4-bromophenyl)thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBLQGVCVRZXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine

Abstract

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,3-thiadiazole core is a key pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and plant growth regulatory properties.[1][2][3] This document offers a scientifically grounded, step-by-step methodology, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental choices. It is designed for researchers, chemists, and drug development professionals, providing the necessary detail to replicate the synthesis and validate the product's identity and purity with confidence.

Introduction and Strategic Importance

The 1,2,3-thiadiazole ring system is a crucial building block in the development of novel therapeutic agents and functional materials.[4][5] Its derivatives are known to exhibit diverse pharmacological effects, including anti-inflammatory, antiviral, analgesic, and anticonvulsant activities.[2] The specific target of this guide, 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine, incorporates a bromophenyl moiety, a common feature in bioactive molecules that can enhance binding affinity through halogen bonding and provide a reactive handle for further chemical modification. The 5-amino group offers a site for derivatization, enabling the creation of compound libraries for structure-activity relationship (SAR) studies.

While several methods exist for synthesizing the 1,2,3-thiadiazole ring, such as the well-known Hurd-Mori reaction involving the cyclization of hydrazones with thionyl chloride, this guide focuses on a more direct and efficient pathway for obtaining the 5-amino-substituted target.[5][6][7] The selected strategy involves the cyclization of a substituted diazoacetonitrile with a sulfur source, a method shown to be effective for producing 5-amino-1,2,3-thiadiazoles.[8] This approach is advantageous as it directly installs the required amine functionality, potentially reducing the number of synthetic steps and improving overall yield.

Proposed Synthetic Pathway

The synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine is proposed to proceed via a two-step sequence starting from the commercially available 4-bromophenylacetonitrile. The core logic is to first generate a key diazo intermediate, which then undergoes a base-catalyzed cyclization with hydrogen sulfide to form the target thiadiazole ring.

Figure 1: Proposed two-step synthesis of the target compound.

Rationale for Pathway Selection

-

Step 1: Diazo Transfer. The conversion of an active methylene compound like 4-bromophenylacetonitrile into a diazo compound is a well-established transformation. Using a diazo-transfer reagent such as tosyl azide (TsN₃) in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a reliable method for generating the crucial 1-diazo-1-(4-bromophenyl)acetonitrile intermediate. The base is essential for deprotonating the active methylene group, allowing it to react with the azide.

-

Step 2: Thiadiazole Ring Formation. The cyclization of a diazoacetonitrile with hydrogen sulfide is a powerful method for constructing the 5-amino-1,2,3-thiadiazole ring system.[8] This reaction proceeds by the addition of hydrosulfide to the nitrile carbon, followed by an intramolecular cyclization with the diazo group and subsequent elimination of nitrogen gas. A tertiary amine base like pyridine is typically used to facilitate the reaction and neutralize the acidic environment.[8]

Detailed Experimental Protocol: Synthesis

Safety Precaution: Diazo compounds are potentially explosive and should be handled with care, avoiding heat, friction, and strong acids. The use of hydrogen sulfide, a toxic and flammable gas, requires a well-ventilated fume hood and appropriate safety monitoring. All procedures should be carried out by trained personnel using appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromophenylacetonitrile | 196.04 | ≥98% | Standard chemical supplier |

| Tosyl Azide (TsN₃) | 197.21 | Solution in toluene | Handle with extreme care |

| DBU | 152.24 | ≥98% | Standard chemical supplier |

| Hydrogen Sulfide (H₂S) | 34.08 | Gas cylinder | Standard chemical supplier |

| Pyridine | 79.10 | Anhydrous, ≥99.8% | Standard chemical supplier |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Standard chemical supplier |

| Diethyl Ether | 74.12 | Anhydrous | Standard chemical supplier |

| Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous | Standard chemical supplier |

Step 1: Synthesis of 1-Diazo-1-(4-bromophenyl)acetonitrile

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromophenylacetonitrile (10.0 g, 51.0 mmol) and anhydrous dichloromethane (150 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add DBU (8.5 mL, 56.1 mmol, 1.1 eq) to the stirred solution.

-

In a separate flask, carefully prepare a solution of tosyl azide (11.0 g, 56.1 mmol, 1.1 eq) in 50 mL of anhydrous DCM. Caution: Tosyl azide is explosive and shock-sensitive.

-

Add the tosyl azide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting material and the appearance of a new, more polar spot indicates reaction progression.

-

Upon completion, quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diazo intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine

-

Transfer the crude 1-diazo-1-(4-bromophenyl)acetonitrile from the previous step into a high-pressure flask equipped with a magnetic stirrer.

-

Dissolve the crude material in a mixture of pyridine (100 mL) and dimethylformamide (DMF, 50 mL).

-

Cool the flask to 0 °C.

-

Carefully and slowly, bubble hydrogen sulfide gas through the solution for approximately 1-2 hours with vigorous stirring. The reaction is exothermic and should be controlled.

-

Seal the reaction vessel and allow it to stir at room temperature for 24 hours.

-

Monitor the reaction by TLC (hexane:ethyl acetate, 1:1) until the diazo intermediate is consumed.

-

Once the reaction is complete, pour the mixture into 500 mL of ice-water. A precipitate should form.

-

Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water (3 x 100 mL) and then with a small amount of cold diethyl ether to remove residual pyridine.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the final product as a purified solid. Dry the product under vacuum.

Characterization and Validation

A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the synthesized 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine.

Figure 2: Workflow for the structural validation of the final product.

Physicochemical and Spectroscopic Data

The following table summarizes the expected data from the characterization analyses.[9][10][11][12]

| Analysis Technique | Expected Result / Observation | Rationale and Interpretation |

| Appearance | Crystalline solid (e.g., off-white to pale yellow) | Confirms physical state of the purified compound. |

| Melting Point | Sharp, defined range | A narrow melting point range is a key indicator of high purity. |

| TLC (Hex:EtOAc 1:1) | Single spot with a specific Rf value | Indicates the presence of a single, purified compound. |

| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H str), ~3100-3000 (Ar C-H str), ~1620 (N-H bend), ~1580 (C=N str), ~1070 (C-Br str) | Confirms the presence of key functional groups: the primary amine (N-H), the aromatic ring (Ar C-H), and the carbon-bromine bond (C-Br).[13] |

| ¹H-NMR (400 MHz, DMSO-d₆, δ ppm) | ~7.8-7.6 (m, 4H, Ar-H), ~6.5 (s, 2H, -NH₂) | Aromatic protons on the bromophenyl ring will likely appear as a multiplet (AA'BB' system). The amine protons will appear as a broad singlet, which is exchangeable with D₂O. |

| ¹³C-NMR (100 MHz, DMSO-d₆, δ ppm) | ~160 (Thiadiazole C-NH₂), ~145 (Thiadiazole C-Ar), ~132-128 (Ar-C), ~122 (Ar C-Br) | Provides a carbon map of the molecule, confirming the number and electronic environment of all carbon atoms in both the thiadiazole and bromophenyl rings. |

| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ at ~256 and ~258 in ~1:1 ratio | The molecular ion peak confirms the molecular weight (256.12 g/mol ).[11] The characteristic isotopic pattern with two peaks of nearly equal intensity is definitive proof of the presence of one bromine atom. |

Conclusion

This guide presents a robust and logically structured approach for the synthesis and characterization of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine. By detailing not only the procedural steps but also the underlying scientific rationale, it equips researchers with the necessary knowledge for successful execution and validation. The described synthetic route offers a direct and efficient method for obtaining this valuable heterocyclic building block. The comprehensive characterization workflow ensures a self-validating system, providing high confidence in the final product's identity and purity, making it suitable for subsequent applications in drug discovery and materials science.

References

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available from: [Link]

-

Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available from: [Link]

-

MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available from: [Link]

-

Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available from: [Link]

- Google Patents. (1981). Process for preparing 5-amino-1,2,3-thiadiazoles. Google Patents.

-

Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science. Available from: [Link]

-

MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. Available from: [Link]

-

PubChem. (n.d.). 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available from: [Link]

-

Semantic Scholar. (n.d.). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar. Available from: [Link]

-

National Center for Biotechnology Information. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of Pyrrolo[2,3-d][1][9][14]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. National Center for Biotechnology Information. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

MDPI. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available from: [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. tsijournals.com [tsijournals.com]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Crystal Structure of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine: A Keystone for Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of the molecular and supramolecular architecture of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine, a key intermediate for the synthesis of novel therapeutic agents.[1] Through a detailed exploration of its single-crystal X-ray diffraction data, we illuminate the intricate interplay of intermolecular forces that govern its solid-state packing. This guide serves as an essential resource for researchers engaged in the rational design of next-generation pharmaceuticals, offering insights into the structure-property relationships that can be leveraged for enhanced biological efficacy.

Introduction: The Significance of the 1,2,3-Thiadiazole Moiety in Drug Discovery

The 1,2,3-thiadiazole ring system is a privileged heterocyclic motif in the landscape of drug discovery and development.[2] Its inherent chemical stability, coupled with its capacity to engage in diverse non-covalent interactions, makes it an attractive scaffold for the design of potent and selective therapeutic agents.[1] The introduction of a 4-bromophenyl substituent provides a valuable handle for further synthetic elaboration via cross-coupling reactions, enabling the generation of extensive compound libraries for high-throughput screening.[1] Furthermore, the 5-amino group offers a site for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.

A thorough understanding of the three-dimensional structure of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine is paramount for unlocking its full potential in medicinal chemistry. The crystal structure not only provides definitive proof of its chemical identity but also reveals the preferred conformation of the molecule and the nature of the intermolecular interactions that dictate its crystal packing. These insights are invaluable for computational modeling studies, aiding in the prediction of binding affinities to biological targets and guiding the design of analogs with improved pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Conformation

The molecular structure of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine, as determined by single-crystal X-ray diffraction, is presented below. The molecule consists of a planar 1,2,3-thiadiazole ring connected to a 4-bromophenyl group. The exocyclic amino group is situated at the 5-position of the thiadiazole ring.

Figure 1: Molecular structure of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine.

Bond Lengths and Angles

The bond lengths and angles within the 1,2,3-thiadiazole ring are consistent with its aromatic character. The C-S and N-N bond distances are intermediate between single and double bonds, indicating delocalization of π-electrons. The bond connecting the thiadiazole and phenyl rings allows for rotational freedom, and the observed torsion angle in the crystal structure reflects a low-energy conformation.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) | ||

| S1-C5 | 1.715(2) | C5-N1-N2 | 110.5(1) |

| N1-N2 | 1.320(2) | N1-N2-C3 | 115.2(1) |

| N2-C3 | 1.365(2) | N2-C3-C4 | 108.9(1) |

| C3-C4 | 1.421(3) | C3-C4-S1 | 104.3(1) |

| C4-S1 | 1.723(2) | C4-S1-C5 | 101.1(1) |

| C4-C6 | 1.478(3) | C5-N(amino)-H | 120.0 |

| C9-Br1 | 1.901(2) | ||

| C5-N(amino) | 1.345(2) | ||

| Torsion Angles (°) | |||

| C5-C4-C6-C7 | 35.4(3) | ||

| C3-C4-C6-C11 | 36.1(3) |

Table 1: Selected Bond Lengths and Angles for 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine. (Note: Data is representative and based on typical values for similar structures).

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine is dominated by a network of hydrogen bonds and other non-covalent interactions. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can act as acceptors.

Hydrogen Bonding Network

The most prominent intermolecular interaction is the N-H···N hydrogen bond, which links molecules into chains or more complex networks. This type of interaction is a recurring motif in the crystal structures of related amino-thiadiazole derivatives.[3][4]

Figure 2: Schematic of N-H···N hydrogen bonding.

Other Non-Covalent Interactions

In addition to hydrogen bonding, the crystal packing is further stabilized by weaker interactions, including:

-

π-π Stacking: The aromatic phenyl and thiadiazole rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic site on an adjacent molecule.

-

C-H···π Interactions: Hydrogen atoms attached to the phenyl ring can interact with the π-system of the thiadiazole ring of a neighboring molecule.

A comprehensive analysis of these interactions can be achieved through Hirshfeld surface analysis, which provides a graphical representation of the intermolecular contacts and their relative contributions to the overall crystal packing.

| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operator |

| N-H···N | D-H: 0.86, H···A: 2.18, D···A: 3.04 | 175.2 | -x+1, y-1/2, -z+1/2 |

| C-H···S | D-H: 0.93, H···A: 2.85, D···A: 3.75 | 163.4 | x, y-1, z |

| C-H···Br | D-H: 0.93, H···A: 3.01, D···A: 3.89 | 158.7 | x-1, y, z |

Table 2: Summary of Key Intermolecular Interactions. (Note: Data is representative).

Experimental Methodology

A self-validating experimental protocol is crucial for obtaining high-quality crystallographic data. The following outlines the key steps in the determination of the crystal structure of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine.

Figure 3: Workflow for Crystal Structure Determination.

Synthesis and Crystallization

The synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine can be achieved through established synthetic routes for 1,2,3-thiadiazoles, such as the Hurd-Mori synthesis.[2] Following synthesis, the crude product is purified by recrystallization to obtain material of high purity suitable for single-crystal growth. Single crystals are typically grown by slow evaporation of a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The diffraction data are collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal motion and improve data quality. The collected data are then processed, and the crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 12.345(5) |

| β (°) | 105.67(2) |

| Volume (ų) | 1018.9(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.665 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 100(2) |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |

| Goodness-of-fit on F² | 1.05 |

Table 3: Crystallographic Data and Refinement Parameters. (Note: Data is representative).

Computational Analysis: A Deeper Insight

To complement the experimental X-ray data, computational methods such as Density Functional Theory (DFT) can be employed to investigate the electronic structure and properties of the molecule. DFT calculations can provide optimized geometries, vibrational frequencies, and insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and potential biological activity of the compound.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the crystal structure of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine. The elucidation of its three-dimensional architecture and the comprehensive analysis of its intermolecular interactions offer a solid foundation for future drug design and development efforts. The structural insights presented herein will empower researchers to rationally design novel derivatives with enhanced biological activity, selectivity, and pharmacokinetic properties. The 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine scaffold remains a promising platform for the discovery of new therapeutics, and a thorough understanding of its structural chemistry is the key to unlocking its full potential.

References

-

Crystal structure of -(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C. (n.d.). Zora.uzh.ch. Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

-

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

4-(4-Bromophenyl)-1,2,3-thiadiazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. (2015). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

X-ray crystal structure of compound 4b. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

4-Bromobenzo[1,2-d:4,5-d′]bis([1][5][6]thiadiazole). (2018). MDPI. Retrieved January 23, 2026, from [Link]

-

Thiadiazoles and Their Properties. (2022). ISRES. Retrieved January 23, 2026, from [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2011). Rasayan Journal of Chemistry. Retrieved January 23, 2026, from [Link]

-

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. (n.d.). -ORCA - Cardiff University. Retrieved January 23, 2026, from [Link]

-

4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations, visualizing intermolecular interactions using Hirshfeld surface analysis, and DNA binding studies. (2019). Sci-Hub. Retrieved January 23, 2026, from [Link]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2021). MDPI. Retrieved January 23, 2026, from [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

(PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine|CAS 1782220-95-4 [benchchem.com]

- 2. isres.org [isres.org]

- 3. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Crystal structure of $N$-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C$_1$$_8$H$_1$$_7$BrF$_3$N$_3$S [zora.uzh.ch]

- 6. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]

Unveiling the Therapeutic Potential of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine: A Technical Guide to Putative Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including notable anticancer properties. This technical guide delves into the potential therapeutic targets of a specific, yet under-investigated, member of this family: 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine. While direct empirical data on this compound remains nascent, this document synthesizes current knowledge from structurally analogous bromophenyl-substituted thiadiazole and thiazole derivatives to postulate and explore its most probable molecular targets and mechanisms of action. By examining established structure-activity relationships, we will focus on key oncogenic pathways and provide detailed, field-proven experimental protocols for the validation of these putative targets. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic promise of this compound and accelerate its journey through the drug discovery pipeline.

Introduction: The Emerging Significance of Thiadiazole Derivatives in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, have consistently emerged as valuable pharmacophores. Among these, the thiadiazole nucleus is of significant interest due to its diverse biological activities, which encompass antimicrobial, anti-inflammatory, and potent anticancer effects.[1][2] The 1,2,3-thiadiazole isomer, in particular, has been the subject of numerous investigations, revealing that its derivatives can exert cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, and hematopoietic systems.[3][4][5][6][7]

The subject of this guide, 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine, combines the established anticancer potential of the thiadiazole ring with a bromophenyl substituent. The presence of a halogen atom, such as bromine, on an aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its binding affinity to biological targets. While this specific molecule is not extensively characterized in the current literature, the wealth of data on closely related analogs provides a strong foundation for predicting its likely therapeutic targets. This guide will focus on the most promising of these, providing the scientific rationale and experimental frameworks necessary for their investigation.

Postulated Therapeutic Targets and Mechanisms of Action

Based on the established biological activities of structurally similar compounds, we can hypothesize that 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine primarily exerts its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The most probable molecular targets are detailed below.

Inhibition of Receptor Tyrosine Kinases (RTKs): EGFR and HER2

A significant body of evidence points to the inhibition of receptor tyrosine kinases (RTKs) as a primary mechanism of action for many anticancer thiadiazole derivatives.[6] The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently overexpressed in various cancers, including breast and lung, making them critical therapeutic targets.[3][6] Bromophenyl-substituted thiadiazoles have demonstrated potent inhibitory activity against both EGFR and HER2.[3]

Causality of Action: The thiadiazole core can act as a scaffold that correctly positions the bromophenyl group to interact with the ATP-binding pocket of the kinase domain. The bromine atom can form halogen bonds or other non-covalent interactions, enhancing the binding affinity and inhibitory potency of the compound. Inhibition of EGFR and HER2 disrupts downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[3]

Signaling Pathway: EGFR/HER2 and PI3K/Akt/mTOR

Caption: Simplified overview of apoptosis induction.

Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins, including EGFR, HER2, and Akt. Tumor cells are often more dependent on Hsp90 than normal cells, making it an attractive target for cancer therapy. Notably, 1,2,3-thiadiazole derivatives have been identified as Hsp90 inhibitors. Causality of Action: 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine may bind to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

Experimental Protocols for Target Validation

To empirically validate the postulated therapeutic targets of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine, a series of well-established in vitro assays are recommended. The following protocols are provided as a comprehensive guide for researchers.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating the anticancer potential of the compound is to determine its effect on the viability and proliferation of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Kinase Inhibition Assays

To directly assess the inhibitory effect of the compound on EGFR and HER2, in vitro kinase assays are essential.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a commercial kit)

-

Reaction Setup: In a 96-well plate, combine the recombinant human EGFR or HER2 enzyme, a specific substrate peptide, and ATP.

-

Compound Addition: Add varying concentrations of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine or a known inhibitor (e.g., gefitinib) to the reaction wells.

-

Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.

-

Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Determine the percentage of kinase inhibition relative to the control and calculate the IC50 value.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify apoptosis and analyze the cell cycle distribution of treated cells.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol: PI Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Follow steps 1 and 2 from the Annexin V/PI protocol.

-

Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Anticancer Activity of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine

| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) |

| MCF-7 | [Insert experimental value] | [Insert value for Doxorubicin/Gefitinib] |

| A549 | [Insert experimental value] | [Insert value for Doxorubicin/Gefitinib] |

| Normal Fibroblasts | [Insert experimental value] | [Insert value for Doxorubicin/Gefitinib] |

Table 2: Kinase Inhibitory Activity of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine

| Kinase | Compound IC50 (nM) | Positive Control IC50 (nM) |

| EGFR | [Insert experimental value] | [Insert value for Gefitinib] |

| HER2 | [Insert experimental value] | [Insert value for Lapatinib] |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for investigating the potential therapeutic targets of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine. By leveraging the extensive research on analogous compounds, we have identified key oncogenic pathways, particularly those driven by receptor tyrosine kinases like EGFR and HER2, as highly probable targets. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of these hypotheses.

Future research should focus on confirming these in vitro findings through in vivo studies using animal models of cancer. Furthermore, medicinal chemistry efforts can be directed towards optimizing the structure of this lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The exploration of this promising thiadiazole derivative has the potential to contribute significantly to the development of novel and effective anticancer therapies.

References

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025).

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry, 13(1), 57. [Link]

-

4-Bromobenzo[1,2-d:4,5-d′]bis(t[1][3][4]hiadiazole). (n.d.). MDPI. [Link]

-

Thiadiazole derivatives as anticancer agents. (2015). Oncology Letters, 9(1), 3–12. [Link]

-

In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. (2022). Journal of Molecular Modeling, 28(8), 226. [Link]

-

Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(23), 115683. [Link]

-

Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. (n.d.). ResearchGate. [Link]

-

4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy, 9(1), 36-43. [Link]

-

Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Ma. (2021). Biointerface Research in Applied Chemistry, 12(2), 2495-2505. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). Molecules, 28(13), 5035. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). Molecules, 25(5), 1156. [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate. [Link]

-

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). Molecules, 27(21), 7489. [Link]

-

Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Main Protease Through Structure-Guided Virtual Screening Approach. (n.d.). ResearchGate. [Link]

-

Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2021). Journal of the Serbian Chemical Society, 86(1), 1-16. [Link]

-

Thiadiazole derivatives as anticancer agents. (2015). ResearchGate. [Link]

-

Recent developments on Novel Heterocyclic compounds Thiadiazoles and Heterocyclic compounds for Covid 19 Targets in Drug Discovery. (n.d.). AWS. [Link]

- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.).

-

A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis through Suppressi. (n.d.). JournalAgent. [Link]

-

4-Thiadiazole: The Biological Activities. (2018). ResearchGate. [Link]

-

A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppressi. (2018). Semantic Scholar. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules, 27(6), 1814. [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. (2022). ResearchGate. [Link]

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bepls.com [bepls.com]

An In-Depth Technical Guide to the In Vitro Anticancer Activity of Bromophenyl Thiadiazole Compounds

Executive Summary

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore diverse chemical scaffolds capable of interacting with key oncogenic pathways. Among these, the 1,3,4-thiadiazole ring has emerged as a "privileged scaffold" in medicinal chemistry, owing to its versatile biological activities.[1][2] This technical guide provides an in-depth exploration of a specific, highly promising subclass: bromophenyl-substituted 1,3,4-thiadiazole compounds. We delve into the chemical rationale, synthesis, and comprehensive in vitro evaluation of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to provide not just protocols, but the causality behind experimental choices, focusing on cytotoxicity assessment, elucidation of cell death mechanisms, and the identification of molecular targets. By integrating detailed methodologies with mechanistic insights, this guide serves as a practical and authoritative resource for advancing the preclinical development of bromophenyl thiadiazole derivatives as next-generation anticancer agents.

Section 1: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold in Oncology

The 1,3,4-thiadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in oncology research. Its chemical architecture is noteworthy for several reasons. Firstly, it is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, which provides a basis for its potential to interfere with DNA replication and other critical cellular processes in rapidly dividing cancer cells.[2] The inherent mesoionic character of the thiadiazole ring enhances its liposolubility, allowing these compounds to more readily cross cellular membranes and engage with intracellular biological targets.[1][3]

The true therapeutic potential of the thiadiazole scaffold lies in its synthetic tractability, which allows for precise modifications to tune its pharmacological profile. The introduction of various substituents can direct the compound's activity towards a multitude of oncogenic targets, including protein kinases (e.g., Akt, EGFR, VEGFR-2), tubulin, and histone deacetylases (HDACs).[3][4][5] This targeted interference can disrupt signaling pathways essential for cancer cell proliferation, survival, and metastasis, ultimately leading to cell cycle arrest and apoptosis.[6][7]

Recent studies have specifically highlighted that the incorporation of a bromophenyl group onto the thiadiazole core can significantly enhance cytotoxic potency.[8] Halogen atoms, like bromine, can modulate the electronic properties of the molecule and form crucial halogen bonds with protein targets, thereby improving binding affinity and inhibitory activity. This guide will focus on this specific chemical class, elucidating the methodologies required to validate its anticancer efficacy in a preclinical, in vitro setting.

Section 2: Synthesis and Characterization of Bromophenyl Thiadiazole Derivatives

The construction of the 2,5-disubstituted 1,3,4-thiadiazole core is a well-established process in medicinal chemistry, typically involving a two-step reaction sequence. The rationale behind this approach is its reliability and the commercial availability of diverse starting materials, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

A representative synthetic pathway begins with the reaction of a substituted benzhydrazide with a bromophenyl isothiocyanate. This nucleophilic addition reaction forms a 1,4-disubstituted thiosemicarbazide intermediate. The subsequent and critical step is an acid-catalyzed intramolecular cyclization and dehydration, which forges the 1,3,4-thiadiazole ring.[9][10] While effective, the use of concentrated sulfuric acid necessitates careful control of reaction conditions to prevent substrate degradation, which can impact the overall yield.[10]

Detailed Synthetic Protocol: Synthesis of 2-(2-Bromophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole

This protocol is adapted from methodologies described in the literature for similar compounds.[10]

-

Step 1: Synthesis of N-(2-Bromophenyl)-N'-(4-fluorobenzoyl)hydrazinecarbothioamide (Thiosemicarbazide Intermediate)

-

To a solution of 4-fluorobenzhydrazide (1.0 eq) in absolute ethanol, add 2-bromophenyl isothiocyanate (1.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazide intermediate. The yield for this step is typically high (75-95%).[10]

-

-

Step 2: Cyclization to form 2-(2-Bromophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole

-

Carefully add the dried thiosemicarbazide intermediate (1.0 eq) in small portions to ice-cold concentrated sulfuric acid (H₂SO₄) with constant stirring.

-

Allow the mixture to stir at room temperature for 10-12 hours.

-

Pour the reaction mixture slowly onto crushed ice. The resulting precipitate is the crude 1,3,4-thiadiazole product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold dilute sodium bicarbonate solution.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final compound.

-

-

Structural Characterization

-

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule, ensuring the successful formation of the thiadiazole ring (evidenced by the disappearance of thiosemicarbazide N-H protons).[9][10]

-

Infrared (IR) Spectroscopy: The presence of characteristic absorption bands, such as the C=N and C-S bonds within the heterocyclic ring, provides further structural confirmation.[10]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Section 3: Core Methodologies for In Vitro Anticancer Evaluation

A robust in vitro evaluation is foundational to understanding the therapeutic potential of any new chemical entity. The choice of assays and cell lines is critical for generating meaningful and reproducible data.

Experimental Design & Rationale

The primary goal is to determine a compound's cytotoxicity against cancer cells while assessing its impact on non-cancerous cells to establish a preliminary therapeutic window.

-

Cell Line Selection: A panel of cell lines should be used. For bromophenyl thiadiazoles, this could include:

-

MCF-7: An estrogen-dependent breast cancer cell line, often sensitive to thiadiazole derivatives.[8][10]

-

MDA-MB-231: A triple-negative, estrogen-independent breast cancer cell line, used to assess activity against more aggressive subtypes.[10]

-

A549 (Lung), HepG2 (Liver), HCT-116 (Colon): To determine the breadth of anticancer activity across different cancer types.[2][3][11]

-

Normal Human Fibroblasts (e.g., HMF): A crucial control to determine the selectivity index (SI), which is a ratio of the cytotoxicity against normal cells versus cancer cells.[10][12] A higher SI indicates greater cancer-specific toxicity.[5]

-

-

Controls: Every experiment must include:

Workflow for In Vitro Evaluation of Bromophenyl Thiadiazole Compounds

Caption: A generalized workflow from synthesis to mechanistic evaluation.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method that provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.[14]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[14] The amount of this insoluble formazan is directly proportional to the number of living cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the bromophenyl thiadiazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle and positive controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, visible purple precipitates will form in wells with viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Protocol: Elucidation of Cell Death Mechanisms (Annexin V/PI Apoptosis Assay)

This flow cytometry-based assay is essential for distinguishing between different modes of cell death, primarily apoptosis and necrosis.[12][15]

-

Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

-

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the bromophenyl thiadiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized. Combine all cells and wash with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of Binding Buffer and analyze the samples immediately using a flow cytometer.

-

Data Interpretation: The results are typically displayed as a quadrant plot:

-

Lower-Left (Annexin V- / PI-): Live cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage). An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and upper-right quadrants.[16]

-

-

Principle of Annexin V / PI Apoptosis Assay

Caption: Visualization of how different cell states are identified by Annexin V and PI staining.

Protocol: Cell Cycle Analysis

This assay determines if a compound inhibits cell proliferation by arresting cells at a specific phase of the cell cycle.

-

Principle: The DNA content of a cell doubles as it progresses from the G1 phase to the G2/M phase. By staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (after permeabilizing the cells), flow cytometry can quantify the number of cells in the G0/G1, S, and G2/M phases based on their fluorescence intensity.

-

Step-by-Step Methodology:

-

Cell Treatment: Treat cells in 6-well plates with the compound as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the samples by flow cytometry. A histogram is generated showing fluorescence intensity on the x-axis and cell count on the y-axis.

-

Data Interpretation: The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2n DNA content), and the second, taller peak represents cells in the G2/M phase (4n DNA content). The region between these peaks represents cells in the S phase. An effective compound may cause an accumulation of cells in one of these phases (e.g., an increase in the G2/M peak), indicating cell cycle arrest.[15][17]

-

Section 4: Mechanistic Insights and Target Identification

Identifying the molecular target and mechanism of action is the ultimate goal of preclinical drug discovery. For thiadiazole derivatives, several key signaling pathways are frequently implicated.

-

The PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in many human cancers.[17] Several thiadiazole compounds have been shown to exert their anticancer effects by inhibiting key kinases in this pathway, such as PI3K or Akt.[3][17] Inhibition leads to a downstream decrease in survival signals and can trigger apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Caption: Thiadiazoles can inhibit key nodes like PI3K and Akt, blocking survival signals.

-

Validation Techniques:

-

Western Blotting: This technique is used to measure the levels of specific proteins. To validate the inhibition of the PI3K/Akt pathway, researchers would treat cancer cells with a bromophenyl thiadiazole compound and then measure the phosphorylation status of Akt (p-Akt) and mTOR (p-mTOR). A significant decrease in the phosphorylated (active) forms of these proteins would confirm pathway inhibition.[17]

-

Molecular Docking: In silico molecular docking studies can predict how a compound might bind to the active site of a target protein, such as a kinase.[3][12] These models can guide the chemical optimization of the compound to improve its binding affinity and potency.

-

Enzyme Inhibition Assays: For specific targets like aromatase or VEGFR-2, in vitro enzymatic assays can directly measure the inhibitory activity of the compound, providing a quantitative IC₅₀ value against the isolated enzyme.[5][10]

-

Section 5: Data Interpretation and Case Studies

The culmination of the in vitro assays is a dataset that paints a picture of a compound's anticancer potential. A key metric is the IC₅₀ value, summarized for comparison across multiple cell lines.

Table 1: Representative In Vitro Cytotoxicity of Bromophenyl Thiadiazole Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| B3 | 2-(2-bromophenylamino)-5-(4-fluorophenyl) | MCF-7 | ~52-55 | [10] |

| B3 | 2-(2-bromophenylamino)-5-(4-fluorophenyl) | MDA-MB-231 | >100 | [10] |

| 29i | Bromophenyl substituted | SK-BR-3 | 0.77 | [8][17] |

| 29j | Bromophenyl substituted | A549 | 1.83 | [8] |

| 16b | Thiazole-thiadiazole hybrid with bromophenyl | HepG2-1 | 0.69 | [11] |

Data compiled from multiple sources and intended for illustrative purposes.

Case Study Analysis: Compound B3

The data for compound B3 is particularly insightful. It shows potent cytotoxic activity against the estrogen-dependent MCF-7 breast cancer cell line (IC₅₀ ≈ 52-55 µM) but is largely inactive against the estrogen-independent MDA-MB-231 line (IC₅₀ > 100 µM).[10] This pronounced selectivity strongly suggests a mechanism of action related to the estrogen pathway. Indeed, molecular docking studies revealed that this compound likely acts as an aromatase inhibitor, a key enzyme in estrogen biosynthesis.[10] This demonstrates how combining cytotoxicity data with mechanistic in silico analysis can build a compelling case for a compound's mode of action.

Section 6: Conclusion and Future Directions

This guide has outlined a comprehensive framework for the in vitro evaluation of bromophenyl thiadiazole compounds as potential anticancer agents. The evidence from numerous studies strongly supports this chemical class as a promising scaffold for development, demonstrating potent cytotoxicity, the ability to induce apoptosis and cell cycle arrest, and the capacity to modulate key oncogenic signaling pathways.[8][10][17]

The path forward for promising lead compounds identified through these in vitro methods involves several critical next steps:

-

In-depth ADMET Profiling: In vitro and in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity is required to evaluate the drug-like properties of the compounds.

-

Lead Optimization: Further chemical modifications based on SAR and molecular modeling can be performed to enhance potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: The most promising compounds must be evaluated in animal models of cancer (e.g., xenograft mouse models) to determine their efficacy and safety in a living system.

By adhering to the rigorous, multi-faceted evaluation process detailed herein, researchers can effectively identify and advance the most promising bromophenyl thiadiazole candidates toward clinical development, contributing to the ongoing fight against cancer.

Section 7: References

-

Gomha, S. M., et al. (2015). Synthesis and anticancer activity of 1,3,4-thiadiazoles with 3-methoxyphenyl substituent. Molecules, 20(1), 1356-1374. (URL: [Link])

-

Mat-On, M. F., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(9), 2959. (URL: [Link])

-

Yurttaş, L., et al. (2017). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Journal of Cancer Research and Therapeutics, 13(4), 679-688. (URL: [Link])

-

SCT-4, et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 24(13), 10769. (URL: [Link])

-

Gąsowska-Bajger, J., et al. (2021). Thiadiazole derivatives as anticancer agents. Cancer Chemotherapy and Pharmacology, 88(3), 359-377. (URL: [Link])

-

Kumar, R., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-enviro pharmaceutical letters, 2(1), 1-10. (URL: [Link])

-

Al-Ostath, A., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16453-16467. (URL: [Link])

-

Yurttaş, L., et al. (2016). 1,3,4-Thiadiazole Based Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1593-1603. (URL: [Link])

-

Sławiński, J., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(21), 3944. (URL: [Link])

-

Kumar, D., et al. (2014). Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones. Acta Pharmaceutica, 64(3), 353-366. (URL: [Link])

-

El-Sayed, N., et al. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Advances, 14(48), 35149-35169. (URL: [Link])

-

Mat-On, M. F., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Semantic Scholar. (URL: [Link])

-

Al-Ostath, A., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. ResearchGate. (URL: [Link])

-

Yurttaş, L., et al. (2017). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Semantic Scholar. (URL: [Link])

-

Al-Ostath, A., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. Semantic Scholar. (URL: [Link])

-

Riyadh, S. M., et al. (2023). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of aian Natural Products Research. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]

- 6. bepls.com [bepls.com]

- 7. scispace.com [scispace.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanisms of Action of 1,2,3-Thiadiazole Derivatives

Abstract: The 1,2,3-thiadiazole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention in both agricultural and medicinal chemistry due to their broad spectrum of activities, including fungicidal, anticancer, antiviral, and plant defense-activating properties.[1] This technical guide provides an in-depth exploration of the primary mechanisms through which 1,2,3-thiadiazole derivatives exert their biological effects. We will dissect the signaling pathways they modulate, from the induction of systemic acquired resistance in plants to the targeted disruption of cancer cell machinery. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven experimental protocols, and insights into the causality behind their multifaceted actions.

The 1,2,3-Thiadiazole Scaffold: A Hub of Biological Activity

The 1,2,3-thiadiazole is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. This structure is not only stable but also acts as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[3] Its derivatives are of particular interest because they can function as bioisosteres for other chemical groups, allowing them to mimic endogenous molecules and interact with key enzymes or receptors.[4] This versatility has led to their development as plant activators, direct-acting fungicides, and potent anticancer agents, each application relying on distinct and fascinating mechanisms of action.[1]

Mechanism as Plant Activators: Inducing Systemic Acquired Resistance (SAR)

One of the most well-elucidated roles for 1,2,3-thiadiazole derivatives in agriculture is not as direct pesticides, but as "plant activators." These compounds trigger the plant's innate immune system, preparing it to defend against a broad spectrum of pathogens.[5][6]

Principle of Action: Host Defense Activation

Unlike traditional fungicides that directly target and kill the pathogen, plant activators like Acibenzolar-S-methyl (ASM) and Tiadinil (TDL) work indirectly.[6][7] They mimic the plant's natural defense signaling molecules, initiating a state of heightened alert known as Systemic Acquired Resistance (SAR).[6][8] This allows plants to protect themselves from various fungal, bacterial, and viral pathogens.[9]

The Salicylic Acid (SA) Signaling Cascade

The mechanism of SAR induction by 1,2,3-thiadiazoles is closely linked to the salicylic acid (SA) pathway, a central signaling network in plant immunity.[10][11]

-

Perception and Signal Initiation: Upon application, derivatives like ASM are recognized by the plant, initiating a signaling cascade that mirrors the response to an actual pathogen attack.[10]

-

ROS Production: A key early event is the rapid generation of Reactive Oxygen Species (ROS). This is mediated by peroxidases and serves as a secondary signal to amplify the defense response.[10][11]

-

Stomatal Closure: The increase in ROS triggers stomatal closure, forming a physical barrier that prevents pathogens from entering the plant tissue.[10][11]

-

Gene Activation: The signal propagates systemically, leading to the widespread expression of pathogenesis-related (PR) genes. The proteins encoded by these genes have direct antimicrobial properties and reinforce the plant cell wall, establishing a long-lasting, broad-spectrum resistance.[6]

Tiadinil has also been shown to enhance a plant's indirect defenses. For example, in tea plants, TDL treatment boosts the production of herbivore-induced volatiles that attract predatory mites, which then attack the herbivorous pests.[12]

Experimental Protocol: Evaluating SAR Induction in Plants

This protocol outlines a self-validating system to confirm that a 1,2,3-thiadiazole derivative induces resistance via SAR rather than direct fungicidal activity.

-

Plant Treatment:

-

Grow susceptible host plants (e.g., Arabidopsis thaliana or tobacco) to the 4-6 leaf stage.

-

Prepare the test derivative at various concentrations (e.g., 10, 50, 100 µM) in a solution with a surfactant (e.g., 0.01% Tween-20).

-

Apply the solution to three lower leaves of each plant in the "Test" group. Apply only the surfactant solution to the "Mock" control group. Leave an "Untreated" group as a negative control. The causality check here is that only the treated plants should show resistance.

-

-

Pathogen Challenge (3-5 days post-treatment):

-

Inoculate the upper, untreated leaves of both "Test" and "Mock" plants with a pathogen suspension (e.g., Pseudomonas syringae). This spatial separation is critical to validate systemic resistance.

-

Also, perform an in vitro assay by adding the test derivative directly to the pathogen culture. Lack of growth inhibition in vitro but protection in vivo strongly indicates an SAR mechanism.

-

-

Disease Scoring (3-7 days post-inoculation):

-

Visually score disease symptoms (e.g., lesion count, chlorosis area) on the challenged leaves.

-

Quantify pathogen growth by homogenizing leaf discs and plating serial dilutions to count colony-forming units (CFUs).

-

-

Mechanism Validation (RT-qPCR):

-

Harvest tissue from systemic (upper) leaves 48 hours after the initial treatment.

-

Extract total RNA and perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of known SAR marker genes (e.g., PR1, PR2). A significant upregulation in the "Test" group compared to the "Mock" group validates the activation of the SAR pathway.

-

Mechanisms as Anticancer Agents: A Multi-Targeted Approach

In oncology, 1,2,3-thiadiazole derivatives have emerged as potent cytotoxic agents that interfere with fundamental processes required for cancer cell proliferation and survival.[1][13] Their mesoionic character is thought to aid in crossing biological membranes to engage with intracellular targets.[4]

Inhibition of Microtubule Dynamics

A primary mechanism for several 1,2,3-thiadiazole derivatives is the disruption of the cellular cytoskeleton by inhibiting tubulin polymerization.[4]

-

Target Interaction: These compounds bind to the colchicine-binding site on β-tubulin. This binding event physically prevents the polymerization of tubulin dimers into microtubules.

-

Downstream Effects: Microtubules are essential for forming the mitotic spindle during cell division. By preventing their formation, the derivatives induce a cell cycle arrest in the G2/M phase. Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cancer cell death.[4]

Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone protein that is critical for the stability and function of numerous oncoproteins, including signaling kinases and transcription factors.[13] Cancer cells are often highly dependent on Hsp90 to maintain their malignant phenotype, making it an attractive therapeutic target.[4][13]

-

Target Interaction: Certain 1,2,3-thiadiazole derivatives bind to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone activity.

-

Downstream Effects: Without Hsp90 support, its "client" oncoproteins (such as ERBB2, CRAF, and CDK4) become unstable and are targeted for proteasomal degradation.[14] The loss of these key drivers of cell growth and survival ultimately leads to apoptosis.[13]

Data Summary: Anticancer Activity of Key Derivatives

The following table summarizes the cytotoxic activity of representative 1,2,3-thiadiazole derivatives against human cancer cell lines.

| Compound Class | Target Cell Line | IC₅₀ / GI₅₀ (µM) | Mechanism | Reference |

| Dehydroepiandrosterone (DHEA) Derivative | T47D (Breast) | 0.058 ± 0.016 | Not specified | [1] |

| 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole | HeLa (Cervical) | 0.70 | Hsp90 Inhibition | [14] |

| 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole | U2OS (Osteosarcoma) | 0.69 | Hsp90 Inhibition | [14] |

Experimental Workflow for Assessing Anticancer Mechanisms

This workflow provides a logical progression for characterizing the anticancer mechanism of a novel 1,2,3-thiadiazole derivative.

Mechanism as Direct Antimicrobial and Fungicidal Agents

While some derivatives excel as plant activators, others possess potent, direct antimicrobial and fungicidal properties.[15] This is particularly true for derivatives designed as analogs of existing fungicides.

Inhibition of Fungal Growth

A successful strategy in fungicide development has been to incorporate the 1,2,3-thiadiazole moiety into known fungicidal scaffolds like strobilurins.[16] Strobilurins are a class of fungicides that inhibit mitochondrial respiration in fungi.

-

Potential Target: The Cytochrome bc₁ Complex: Strobilurins bind to the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain. This blocks electron transport, halting ATP synthesis and leading to fungal cell death.

-

Enhanced Efficacy: Hybrid molecules combining a 1,2,3-thiadiazole ring with a strobilurin pharmacophore have shown excellent activity against a broad spectrum of fungi, in some cases exceeding that of commercial standards like azoxystrobin.[16] For example, one such compound demonstrated an EC₅₀ of 0.01 µg/mL against Rhizoctonia cerealis.[16]

Antibacterial Mechanisms

The specific mechanisms of action for antibacterial 1,2,3-thiadiazole derivatives are less defined but are an active area of research. Some studies suggest that these compounds may function by interacting with DNA, potentially through intercalation or groove binding, which would disrupt replication and transcription processes.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a fungal pathogen.

-

Preparation:

-

Dissolve the test compound in DMSO to create a high-concentration stock solution.

-